molecular formula C13H12N2O4 B394139 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid CAS No. 359418-29-4

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid

Cat. No.: B394139
CAS No.: 359418-29-4
M. Wt: 260.24g/mol
InChI Key: MUJMYRTUDRUYBU-UHFFFAOYSA-N
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Description

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a complex organic compound with the molecular formula C13H12N2O4 It is characterized by a cyclopenta[c]quinoline core structure, which is a fused ring system containing both cyclopentane and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the cyclopenta[c]quinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

    Carboxylation: The carboxylic acid group at the 4-position can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction, where a phenol derivative reacts with carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The aromatic ring in the quinoline moiety can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Electrophilic reagents like bromine (Br2) for halogenation, sulfur trioxide (SO3) for sulfonation, and alkyl halides for alkylation.

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, sulfonated, or alkylated quinoline derivatives.

Scientific Research Applications

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals, dyes, and pigments due to its unique structural features.

Mechanism of Action

The mechanism of action of 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is largely dependent on its interaction with molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-7-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid: Similar structure with a methyl group instead of a hydrogen atom at the 6-position.

    4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid: Contains a bromophenyl group at the 4-position instead of a nitro group.

Uniqueness

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. Its structural features enable it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c16-13(17)12-9-4-1-3-7(9)8-5-2-6-10(15(18)19)11(8)14-12/h1-3,5-7,9,12,14H,4H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJMYRTUDRUYBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=C2C=CC=C3[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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